3,5-Dichloro-4-(3-fluoropropoxy)-benzaldehyde
Overview
Description
3,5-Dichloro-4-(3-fluoropropoxy)-benzaldehyde is a chemical compound characterized by its molecular structure, which includes two chlorine atoms, a fluorine atom, and a propoxy group attached to a benzene ring with an aldehyde functional group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-4-(3-fluoropropoxy)-benzaldehyde typically involves multiple steps, starting with the chlorination of benzene to introduce chlorine atoms. Subsequent steps may include the introduction of the fluoropropoxy group through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or distillation to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dichloro-4-(3-fluoropropoxy)-benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The chlorine and fluorine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted benzene derivatives
Scientific Research Applications
3,5-Dichloro-4-(3-fluoropropoxy)-benzaldehyde has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It may be utilized in the development of pharmaceuticals, particularly in the design of new drugs targeting specific biological pathways.
Industry: The compound finds use in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3,5-Dichloro-4-(3-fluoropropoxy)-benzaldehyde exerts its effects depends on its specific application. For example, in pharmaceutical research, it may act as an inhibitor by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
3,5-Dichloro-4-(3-fluoropropoxy)-benzaldehyde can be compared to other similar compounds, such as:
3,5-Dichloro-4-fluorobenzaldehyde: Similar structure but lacks the propoxy group.
4-(3-Fluoropropoxy)-benzaldehyde: Lacks chlorine atoms.
3,5-Dichlorobenzaldehyde: Lacks the fluoropropoxy group.
Uniqueness: The presence of both chlorine and fluorine atoms, along with the propoxy group, gives this compound unique chemical properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
3,5-dichloro-4-(3-fluoropropoxy)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2FO2/c11-8-4-7(6-14)5-9(12)10(8)15-3-1-2-13/h4-6H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPMARRWQYSWIBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OCCCF)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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